Vinyl-L-NIO (hydrochloride)
Overview
Description
Scientific Research Applications
Vinyl-L-NIO hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a selective inhibitor in studies involving nitric oxide synthase.
Biology: Employed in research to understand the role of nitric oxide in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide pathways
Mechanism of Action
Mode of Action
Vinyl-L-NIO (hydrochloride) interacts with its target, nNOS, by inhibiting its activity . The Ki values for inhibition of nNOS, eNOS, and iNOS by Vinyl-L-NIO are 100 nM, 12 µM, and 60 µM, respectively . In the presence of NADPH and O2, Vinyl-L-NIO irreversibly inactivates nNOS with a kinact of 0.078 min−1 and a Ki value of 90 nM .
Biochemical Pathways
The primary biochemical pathway affected by Vinyl-L-NIO is the nitric oxide synthase pathway . By inhibiting nNOS, Vinyl-L-NIO reduces the production of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes .
Pharmacokinetics
The solubility of vinyl-l-nio in various solvents such as dmf (60 mg/ml), dmso (50 mg/ml), and ethanol (30 mg/ml) has been reported . These solubility properties can influence the bioavailability of the compound.
Result of Action
The primary result of Vinyl-L-NIO’s action is the reduction in the production of nitric oxide . This can have significant effects on physiological processes that are regulated by nitric oxide.
Action Environment
The action, efficacy, and stability of Vinyl-L-NIO can be influenced by various environmental factors. For instance, the presence of NADPH and O2 is necessary for Vinyl-L-NIO to irreversibly inactivate nNOS . .
Biochemical Analysis
Biochemical Properties
Vinyl-L-NIO (hydrochloride) interacts with nitric oxide synthase (NOS), a group of enzymes responsible for the production of nitric oxide (NO). It shows a high degree of selectivity for the neuronal isoform (nNOS), over endothelial (eNOS) and inducible isoforms (iNOS) . In the presence of NADPH and O2, Vinyl-L-NIO (hydrochloride) irreversibly inactivates nNOS .
Cellular Effects
The effects of Vinyl-L-NIO (hydrochloride) on cells are largely due to its inhibition of nNOS. By reducing NO production, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Vinyl-L-NIO (hydrochloride) involves the irreversible inactivation of nNOS. This is achieved through the formation of a covalent bond with the enzyme, which prevents it from catalyzing the production of NO .
Dosage Effects in Animal Models
In animal models, the effects of Vinyl-L-NIO (hydrochloride) can vary with different dosages . At a dose of 10 microg/animal, it was found to suppress the LPS-induced fever in rats .
Metabolic Pathways
Vinyl-L-NIO (hydrochloride) is involved in the nitric oxide synthesis pathway, where it acts as an inhibitor of nNOS
Preparation Methods
The synthesis of Vinyl-L-NIO hydrochloride involves the reaction of L-ornithine with an appropriate vinylating agent under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial production methods for Vinyl-L-NIO hydrochloride are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Vinyl-L-NIO hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Vinyl-L-NIO hydrochloride into different reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Vinyl-L-NIO hydrochloride is unique in its high selectivity for nNOS compared to other nitric oxide synthase inhibitors. Similar compounds include:
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms.
7-Nitroindazole: A selective inhibitor of nNOS but with different binding characteristics.
Aminoguanidine: Primarily inhibits iNOS with some activity against nNOS and eNOS.
The uniqueness of Vinyl-L-NIO hydrochloride lies in its ability to selectively inhibit nNOS without significantly affecting eNOS and iNOS, making it a valuable tool in research focused on neuronal nitric oxide synthase .
Properties
IUPAC Name |
(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWIMDZKSYTKCZ-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NCCCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849566 | |
Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728944-69-2 | |
Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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